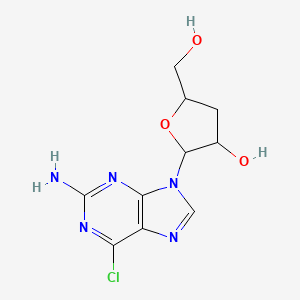![molecular formula C7H6BrN3 B12096572 5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12096572.png)
5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine: is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused to a pyridazine ring, with a bromine atom at the 5th position and a methyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization Method: One common method involves the cyclization of appropriate precursors under specific conditions
Direct C-H Arylation: This method involves the direct arylation of the pyrrole ring with a suitable aryl halide under catalytic conditions, often using palladium catalysts.
Cycloaddition Reactions: Another approach is the cycloaddition of suitable precursors to form the pyridazine ring, followed by functionalization to introduce the bromine and methyl groups.
Industrial Production Methods: Industrial production typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.
Cyclization and Annulation: It can undergo further cyclization or annulation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substituted Derivatives: Products where the bromine atom is replaced by other functional groups.
Oxidized or Reduced Forms: Compounds with altered oxidation states of the nitrogen atoms.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology and Medicine:
Antimicrobial Agents: Exhibits potential antimicrobial activity, making it a candidate for drug development.
Kinase Inhibitors: Some derivatives show activity as kinase inhibitors, which are important in cancer treatment.
Industry:
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of 5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
5-bromo-3-methyl-7H-pyrrolo[2,3-b]pyridazine: A closely related compound with a different ring fusion pattern.
3-methyl-7H-pyrrolo[2,3-c]pyridazine: Lacks the bromine atom, offering different reactivity and applications.
5-chloro-3-methyl-7H-pyrrolo[2,3-c]pyridazine: Similar structure with chlorine instead of bromine, affecting its chemical properties.
Uniqueness: 5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine is unique due to the presence of both a bromine atom and a methyl group, which influence its reactivity and potential applications. The bromine atom can participate in various substitution reactions, while the methyl group affects the compound’s steric and electronic properties.
Properties
Molecular Formula |
C7H6BrN3 |
|---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine |
InChI |
InChI=1S/C7H6BrN3/c1-4-2-5-6(8)3-9-7(5)11-10-4/h2-3H,1H3,(H,9,11) |
InChI Key |
RCHDIAXTEAWVMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NC=C2Br)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(Z)-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]methyl] acetate](/img/structure/B12096518.png)





![[2-[4-(3-aminopropanoylamino)phenyl]-1,3,2-dithiarsolan-4-yl]methyl N-(2-butyl-1,3-dioxobenzo[de]isoquinolin-6-yl)carbamate](/img/structure/B12096539.png)

![(17-acetyl-6,10,13-trimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12096554.png)


